molecular formula C24H26N6O B11238276 N-(3-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11238276
M. Wt: 414.5 g/mol
InChI Key: KHBINRYRWKSEKN-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-methoxyphenyl group at the 4-amino position, a 3-methylpiperidinyl substituent at the 6-position, and a phenyl group at the 1-position. The 3-methoxy group may enhance solubility and influence electronic properties, while the 3-methylpiperidinyl moiety contributes to stereochemical diversity and lipophilicity .

Properties

Molecular Formula

C24H26N6O

Molecular Weight

414.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C24H26N6O/c1-17-8-7-13-29(16-17)24-27-22(26-18-9-6-12-20(14-18)31-2)21-15-25-30(23(21)28-24)19-10-4-3-5-11-19/h3-6,9-12,14-15,17H,7-8,13,16H2,1-2H3,(H,26,27,28)

InChI Key

KHBINRYRWKSEKN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyrimidine core, followed by the introduction of the phenyl and piperidinyl groups. Key steps include:

    Formation of the Pyrazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the phenyl and piperidinyl groups via nucleophilic substitution reactions.

    Methoxylation: Introduction of the methoxy group on the phenyl ring using methanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrazolopyrimidine core can be reduced under specific conditions.

    Substitution: The phenyl and piperidinyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced pyrazolopyrimidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Piperidine vs. Piperazine Derivatives
  • 6-(3-Methylpiperidin-1-yl)-N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine (): This analog replaces the 3-methoxyphenyl group with a phenyl group. Piperidine’s lower basicity compared to piperazine may also reduce solubility in acidic environments .
  • N-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine () :
    Substituting piperidine with 4-methylpiperazine introduces an additional nitrogen, increasing polarity and basicity. This modification could improve aqueous solubility and alter pharmacokinetics, such as blood-brain barrier penetration .
Aromatic Substituent Modifications
  • 3,6-dimethyl-N-(naphthalen-2-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine () :
    The naphthyl group enhances aromatic stacking interactions, as evidenced by a high melting point (208°C), suggesting greater crystallinity. The methyl groups at 3- and 6-positions may sterically hinder enzyme binding compared to the target compound’s methoxy group .

Physicochemical and Spectroscopic Properties

Compound Key Substituents Molecular Weight Melting Point Notable Spectroscopic Data (IR/NMR)
Target Compound 3-methoxyphenyl, 3-methylpiperidinyl ~440 g/mol Not reported Expected NH stretch ~3400 cm⁻¹ (IR)
Compound Naphthyl, 3,6-dimethyl ~384 g/mol 208°C NH stretch: 3415 cm⁻¹; δ 9.15 ppm (1H NMR)
Compound 4-chlorophenyl ethyl 375.8 g/mol Not reported Cl substituent affects ¹H NMR aromatic shifts

Biological Activity

N-(3-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cellular models, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₂₆H₃₄N₃O₂
  • IUPAC Name : this compound

This structure features a pyrazolo[3,4-d]pyrimidine core that is known for its interaction with various biological targets, particularly kinases involved in cancer progression.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases associated with tumor growth and proliferation. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine can act as epidermal growth factor receptor inhibitors (EGFRIs), which are crucial in the treatment of various cancers. For instance, related compounds have demonstrated potent anti-proliferative effects against A549 (lung cancer) and HCT-116 (colon cancer) cell lines with IC50 values in the low micromolar range .

In Vitro Studies

The compound has been evaluated for its anti-cancer properties through various in vitro studies. Key findings include:

Cell Line IC50 Value (µM) Mechanism
A549 (Lung)8.21EGFR inhibition
HCT-116 (Colon)19.56EGFR inhibition
MCF7 (Breast)2.59Induction of apoptosis

These studies highlight the compound's potential as an effective anti-cancer agent due to its selective inhibition of cancer cell proliferation.

Case Studies

Recent research has focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives. One notable study synthesized a series of compounds similar to this compound and assessed their activity against various cancer cell lines. The results indicated that modifications to the pyrazolo structure significantly affected biological activity, suggesting that further optimization could enhance efficacy .

Potential Therapeutic Applications

Given its mechanism of action and demonstrated efficacy against multiple cancer types, this compound holds promise as a candidate for targeted cancer therapies. Its ability to inhibit key signaling pathways involved in tumor growth positions it as a potential lead compound for drug development.

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